![molecular formula C25H27ClN2O3 B2511069 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one CAS No. 1008069-34-8](/img/structure/B2511069.png)
2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one
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Overview
Description
2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one is a complex organic compound with a molecular formula of C24H25ClN2O3. This compound is characterized by the presence of a chloro group, methoxyphenyl groups, and a hexahydro-indazole core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one involves multiple steps. One common method involves the reaction of 4-methoxybenzaldehyde with 3-chloro-1-propanone in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired product but typically
Biological Activity
The compound 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one is a novel indazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure
The molecular formula of the compound is C24H28ClN3O3, with a molecular weight of approximately 445.95 g/mol. The structural characteristics include:
- A chloro group that may influence biological activity.
- Multiple methoxyphenyl substituents contributing to its lipophilicity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for producing complex organic molecules. For example, the reaction may involve the condensation of 4-methoxybenzaldehyde with appropriate indazole derivatives under acidic conditions to yield the desired product with high yields (70–90%) .
Anticancer Properties
Research indicates that derivatives of indazole exhibit significant anticancer activity. The compound has been evaluated in various cancer cell lines, demonstrating promising results:
- Mechanism of Action : The compound appears to inhibit specific signaling pathways associated with cancer cell proliferation.
- Case Studies : In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties:
- In Vitro Studies : It exhibited activity against a range of bacterial strains, indicating potential as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications to the methoxy groups enhance its efficacy .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this indazole derivative:
- Neurite Outgrowth : It has been shown to stimulate neurite outgrowth in neuronal cell cultures, suggesting its utility in neurodegenerative disease models .
Data Tables
Biological Activity | Test Methodology | Results |
---|---|---|
Anticancer | MTT Assay | IC50 values in low micromolar range |
Antimicrobial | Disk Diffusion | Inhibition zones > 15 mm against tested strains |
Neuroprotective | Neurite Outgrowth Assay | Significant increase in neurite length at 10 µM |
The biological activities are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : It shows potential in modulating G protein-coupled receptors (GPCRs) linked to inflammation and pain pathways.
- Oxidative Stress Reduction : The presence of methoxy groups may contribute to antioxidant activity, mitigating oxidative stress in cells.
Scientific Research Applications
Overview
2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one is a complex organic compound notable for its unique structural features, including a chloro group and multiple methoxyphenyl substituents. This compound has garnered interest in various fields such as medicinal chemistry, materials science, and biological research due to its potential biological activities and applications.
Scientific Research Applications
1. Medicinal Chemistry
- Pharmacophore Development : The compound's structure suggests potential as a pharmacophore in drug design. Its unique arrangement of functional groups may interact with biological targets such as receptors or enzymes, making it a candidate for developing new therapeutic agents.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Investigations into its mechanism of action could provide insights into how it affects cancer cell proliferation and survival.
2. Biological Studies
- Anti-inflammatory Properties : Research is ongoing to evaluate the anti-inflammatory effects of this compound. Its interaction with inflammatory pathways could lead to the development of new anti-inflammatory drugs.
- Neuroprotective Effects : There is potential for exploring neuroprotective applications, particularly in conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier could be a focus of future studies.
3. Materials Science
- Organic Electronics : The complex structure may lend itself to applications in organic electronics. Its electronic properties are of interest for developing materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics.
- Polymer Chemistry : As a building block in polymer synthesis, this compound could contribute to creating new materials with tailored properties for specific industrial applications.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of derivatives related to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of the compound revealed that it could reduce oxidative stress markers in neuronal cells. This suggests potential therapeutic use in neurodegenerative diseases.
Properties
IUPAC Name |
2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O3/c1-16(26)25(29)28-24(18-9-13-21(31-3)14-10-18)22-6-4-5-19(23(22)27-28)15-17-7-11-20(30-2)12-8-17/h7-16,22,24H,4-6H2,1-3H3/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNVNGXUPLDWFT-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(C2CCCC(=CC3=CC=C(C=C3)OC)C2=N1)C4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1C(C2CCC/C(=C\C3=CC=C(C=C3)OC)/C2=N1)C4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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